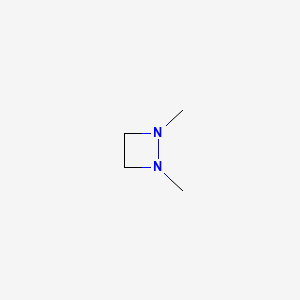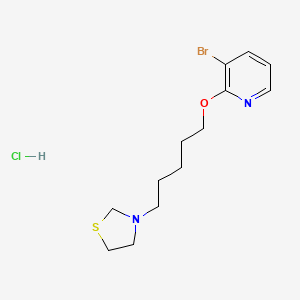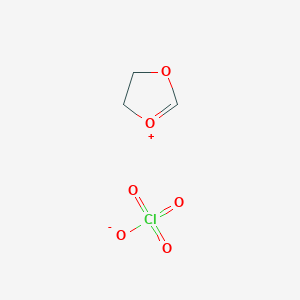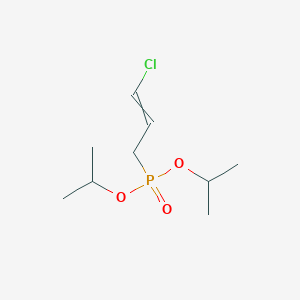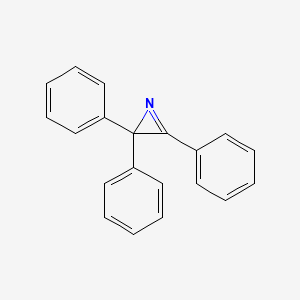
2H-Azirine, 2,2,3-triphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Azirine, 2,2,3-triphenyl- is a member of the 2H-azirine family, which are three-membered heterocyclic compounds containing a nitrogen atom. These compounds are characterized by their high reactivity due to the ring strain and the presence of a carbon-nitrogen double bond. The 2,2,3-triphenyl substitution adds further complexity and potential for diverse chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-azirines, including 2H-Azirine, 2,2,3-triphenyl-, can be achieved through several methods:
Neber Rearrangement: This classical method involves the rearrangement of oxime derivatives in the presence of a base.
Thermolysis of Vinyl Azides: Heating vinyl azides leads to the formation of 2H-azirines through a nitrene intermediate.
Ring Contraction of Isoxazoles: Isoxazoles can be converted to 2H-azirines under photolytic conditions.
Oxidative Cyclization of Enamine Precursors: Enamines can be cyclized to form 2H-azirines using oxidizing agents.
Radical Addition/Cyclization of Alkynes: This method involves the addition of radicals to alkynes followed by cyclization to form the azirine ring.
Industrial Production Methods
While specific industrial production methods for 2H-Azirine, 2,2,3-triphenyl- are not well-documented, the general methods mentioned above can be scaled up for industrial applications. The choice of method would depend on factors such as yield, cost, and availability of starting materials.
化学反応の分析
2H-Azirine, 2,2,3-triphenyl- undergoes various types of chemical reactions due to its strained ring system and reactive carbon-nitrogen double bond:
Nucleophilic Addition: Nucleophiles can add to the carbon-nitrogen double bond, leading to ring opening and formation of aminoketones.
Electrophilic Addition: Electrophiles can also react with the azirine ring, resulting in similar ring-opening reactions.
Cycloaddition Reactions: The azirine ring can participate in [2+2] and [3+2] cycloaddition reactions, forming larger heterocyclic compounds.
科学的研究の応用
2H-Azirine, 2,2,3-triphenyl- has several applications in scientific research:
作用機序
The mechanism of action of 2H-Azirine, 2,2,3-triphenyl- involves its high ring strain and reactive carbon-nitrogen double bond. These features make it a versatile intermediate in various chemical reactions. The compound can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical transformations .
類似化合物との比較
2H-Azirine, 2,2,3-triphenyl- can be compared with other 2H-azirine derivatives:
Azirinomycin: An antibiotic with a similar azirine ring structure but different substituents.
Dysidazirine: An antimicrobial compound with a long alkyl chain.
Antazirine: An antifungal agent with different substituents on the azirine ring.
The uniqueness of 2H-Azirine, 2,2,3-triphenyl- lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.
特性
CAS番号 |
50655-53-3 |
|---|---|
分子式 |
C20H15N |
分子量 |
269.3 g/mol |
IUPAC名 |
2,2,3-triphenylazirine |
InChI |
InChI=1S/C20H15N/c1-4-10-16(11-5-1)19-20(21-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChIキー |
RYDCGDGEERYKBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC2(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-](/img/structure/B14652958.png)
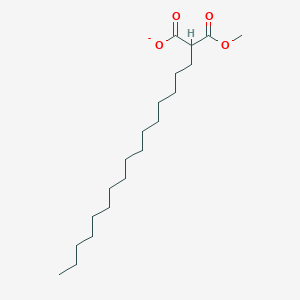
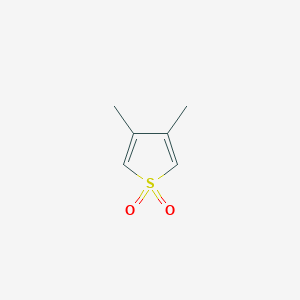
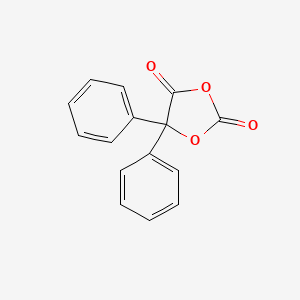
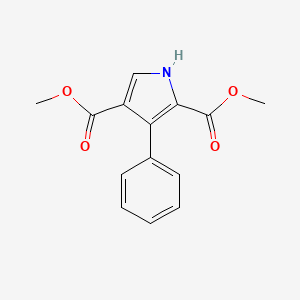
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)

![3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione](/img/structure/B14653000.png)
